4-Methyl-[1,2,4]triazolo[4,3-a]quinoxaline-1-carboxylic acid

Molecular weight Lipophilicity Physicochemical properties

4-Methyl-[1,2,4]triazolo[4,3-a]quinoxaline-1-carboxylic acid (CAS 1281706-69-1) is a fused heterocyclic building block comprising a triazole ring ortho-condensed with a quinoxaline system, bearing a carboxylic acid at the 1-position and a methyl group at N-4. Its molecular formula is C₁₁H₈N₄O₂, with a molecular weight of 228.21 g·mol⁻¹, positioning it as a slightly larger and more lipophilic congener of the des-methyl analogue [1,2,4]triazolo[4,3-a]quinoxaline-1-carboxylic acid (MW 214.18).

Molecular Formula C11H8N4O2
Molecular Weight 228.21 g/mol
Cat. No. B12856842
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methyl-[1,2,4]triazolo[4,3-a]quinoxaline-1-carboxylic acid
Molecular FormulaC11H8N4O2
Molecular Weight228.21 g/mol
Structural Identifiers
SMILESCC1=NC2=CC=CC=C2N3C1=NN=C3C(=O)O
InChIInChI=1S/C11H8N4O2/c1-6-9-13-14-10(11(16)17)15(9)8-5-3-2-4-7(8)12-6/h2-5H,1H3,(H,16,17)
InChIKeyHDUOAGUILAUXSX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Methyl-[1,2,4]triazolo[4,3-a]quinoxaline-1-carboxylic acid: Core Properties and Procurement-Relevant Identity


4-Methyl-[1,2,4]triazolo[4,3-a]quinoxaline-1-carboxylic acid (CAS 1281706-69-1) is a fused heterocyclic building block comprising a triazole ring ortho-condensed with a quinoxaline system, bearing a carboxylic acid at the 1-position and a methyl group at N-4 . Its molecular formula is C₁₁H₈N₄O₂, with a molecular weight of 228.21 g·mol⁻¹, positioning it as a slightly larger and more lipophilic congener of the des-methyl analogue [1,2,4]triazolo[4,3-a]quinoxaline-1-carboxylic acid (MW 214.18) . The compound is routinely supplied at ≥98% purity (HPLC), making it suitable for direct use in medicinal chemistry campaigns without additional purification .

Why 4-Methyl-[1,2,4]triazolo[4,3-a]quinoxaline-1-carboxylic acid Cannot Be Replaced by In-Class Analogues


Even structurally close triazoloquinoxaline analogues exhibit divergent reactivity and biological behaviour because the N-4 methyl group and the C-1 carboxylic acid each modulate electronic distribution, hydrogen-bonding capacity and metabolic stability [1]. The des-methyl congener lacks the methyl-induced steric and inductive effects that influence both the acidity of the carboxylic acid and the conformation of amide derivatives, while the methyl-only analogue (without the carboxyl handle) cannot serve as a precursor for amide library synthesis. Patent SAR data explicitly show that removal of the 4-methyl substituent in PDE2/PDE10 inhibitor series leads to a sharp drop in potency, underscoring that even single-atom changes are not pharmacologically silent [1]. Consequently, substituting this compound with a generic triazoloquinoxaline carboxylic acid risks obtaining a different activity profile, lower synthetic yield in subsequent derivatisation, or batch-to-batch inconsistency.

Quantitative Differentiation Evidence for 4-Methyl-[1,2,4]triazolo[4,3-a]quinoxaline-1-carboxylic acid


Molecular Weight and Lipophilicity Shift Relative to the Des-Methyl Analogue

The 4-methyl substitution increases molecular weight by 14.03 g·mol⁻¹ compared with the des-methyl analogue [1,2,4]triazolo[4,3-a]quinoxaline-1-carboxylic acid . This mass increment is accompanied by a calculated logP increase of approximately 0.5 units (CLogP ~2.1 vs ~1.6 for the des-methyl compound), reflecting enhanced membrane permeability potential .

Molecular weight Lipophilicity Physicochemical properties

Purity Specification Advantage Over Generic Triazoloquinoxaline Carboxylic Acids

The target compound is consistently offered at ≥98% purity (HPLC) by multiple ISO-certified suppliers, whereas the des-methyl analogue and other generic triazoloquinoxaline carboxylic acids are frequently listed at 95-97% purity . This higher baseline purity reduces the need for in-house re-purification prior to critical amide coupling steps.

Purity Quality control Procurement specification

Synthetic Versatility: Carboxylic Acid Handle Enables Direct Amide Library Generation

The free carboxylic acid at C-1 allows one-step amide bond formation with a wide range of amines under standard HATU/EDCI conditions, whereas the des-methyl analogue lacks the N-4 methyl group that tunes the electronic environment of the carboxyl group and the resulting amide's conformation [1]. In the PDE2/10 inhibitor series, the 4-methyl-1-carboxamide derivatives achieve IC₅₀ values below 10 nM, while the des-methyl counterparts show >10-fold loss of potency [1][2].

Amide coupling Parallel synthesis Medicinal chemistry

Optimal Application Scenarios for 4-Methyl-[1,2,4]triazolo[4,3-a]quinoxaline-1-carboxylic acid


Parallel Synthesis of PDE2/10-Focused Amide Libraries

The carboxylic acid handle enables rapid, one-step amide coupling with diverse amines, yielding compound libraries that retain the 4-methyl substitution essential for nanomolar PDE2 inhibition [1]. This direct derivatisation pathway avoids the need for subsequent N-methylation steps, saving 1–2 synthetic steps per analogue compared with routes starting from the des-methyl acid.

CNS-Penetrant Lead Optimisation Programmes

The enhanced lipophilicity conferred by the 4-methyl group (ΔCLogP ≈ +0.5 vs des-methyl analogue) favours blood-brain barrier penetration, a desirable property for CNS indications where PDE2 and PDE10 are validated targets [1]. Compound 31 from the 2013 lead series demonstrated preferential brain distribution in rat microdosing studies, validating the scaffold's CNS suitability.

High-Purity Intermediate for GMP-Ready API Synthesis

With a consistent ≥98% purity specification and ISO-certified supply chains, the compound meets the quality requirements for late-stage preclinical candidate synthesis, reducing the risk of impurity-driven toxicity flags in regulatory toxicology batches [1].

Custom Scaffold for Dual PDE2/10 Selectivity Profiling

The fused triazoloquinoxaline core, when combined with the 4-methyl and 1-carboxy motifs, delivers dual PDE2/10 inhibition with selectivity over other PDE isoforms, enabling the development of tool compounds for mechanistic studies in schizophrenia and cognitive disorders [1].

Quote Request

Request a Quote for 4-Methyl-[1,2,4]triazolo[4,3-a]quinoxaline-1-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.